molecular formula C9H5BrF2O3 B13699111 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid

3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13699111
M. Wt: 279.03 g/mol
InChI Key: GPGGMAVKDKKYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5BrF2O3 This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a keto group and a carboxylic acid group. One common method involves the reaction of 4-bromo-2,5-difluorobenzene with a suitable acylating agent under controlled conditions to introduce the keto group. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by acylation and oxidation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, along with the presence of both a keto group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

3-(4-bromo-2,5-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrF2O3/c10-5-3-6(11)4(1-7(5)12)2-8(13)9(14)15/h1,3H,2H2,(H,14,15)

InChI Key

GPGGMAVKDKKYOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.